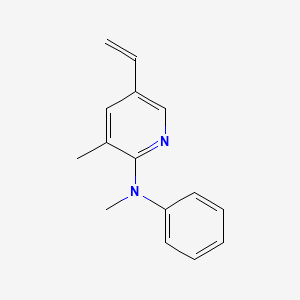
2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid is an organic compound that features a furan ring substituted with a 3-chloro-4-fluorophenyl group and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 3-chloro-4-fluorophenyl group:
Attachment of the aminoacetic acid moiety: The final step involves the coupling of the furan derivative with an aminoacetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce furan-2-ylmethanol.
Scientific Research Applications
2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.
3-Chloro-4-fluorophenylacetic acid: A phenylacetic acid derivative with similar substituents.
Furan-2,5-dicarboxylic acid: A furan derivative with two carboxylic acid groups.
Uniqueness
2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid is unique due to the combination of its furan ring, phenyl group with halogen substituents, and aminoacetic acid moiety. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
Molecular Formula |
C13H11ClFNO3 |
|---|---|
Molecular Weight |
283.68 g/mol |
IUPAC Name |
2-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]acetic acid |
InChI |
InChI=1S/C13H11ClFNO3/c14-10-5-8(1-3-11(10)15)12-4-2-9(19-12)6-16-7-13(17)18/h1-5,16H,6-7H2,(H,17,18) |
InChI Key |
MJQQYUUJFJLXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CNCC(=O)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


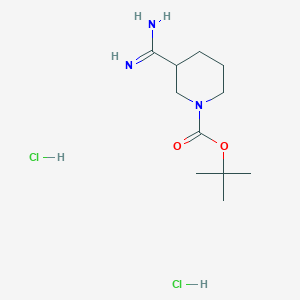
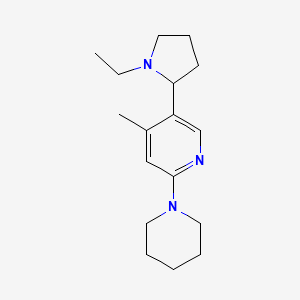
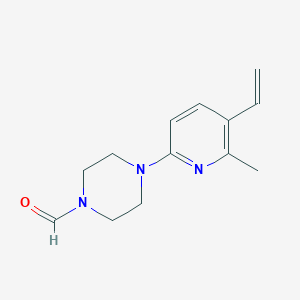

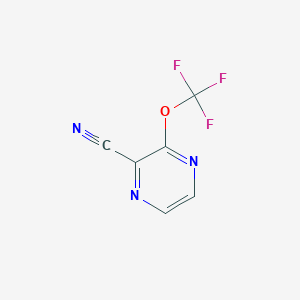

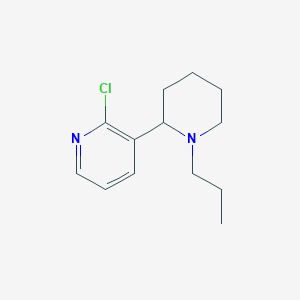
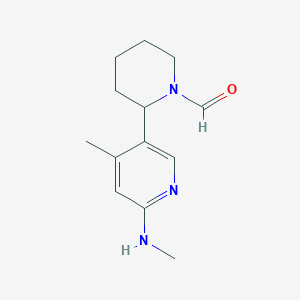
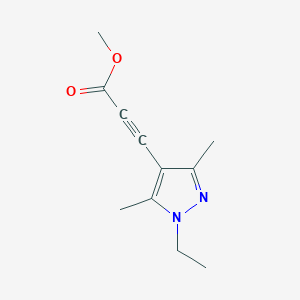
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)

